molecular formula C8H12N2O B8658221 N-methyl-2-(pyridin-4-yloxy)ethanamine

N-methyl-2-(pyridin-4-yloxy)ethanamine

Cat. No.: B8658221
M. Wt: 152.19 g/mol
InChI Key: GEUAAZNLLYMYBL-UHFFFAOYSA-N
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Description

N-Methyl-2-(pyridin-4-yloxy)ethanamine is a secondary amine characterized by a pyridin-4-yloxy group attached to an ethylamine backbone with an N-methyl substituent. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 152.20 g/mol. The N-methyl group reduces basicity compared to primary amines, influencing solubility and steric interactions .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

N-methyl-2-pyridin-4-yloxyethanamine

InChI

InChI=1S/C8H12N2O/c1-9-6-7-11-8-2-4-10-5-3-8/h2-5,9H,6-7H2,1H3

InChI Key

GEUAAZNLLYMYBL-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical differences between N-methyl-2-(pyridin-4-yloxy)ethanamine and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Polarity (Dipole Moment, Debye) Key Interactions
This compound Pyridin-4-yloxy, N-methyl 152.20 ~5.2 (estimated*) O...H hydrogen bonds, C-H...π
2-(Pyridin-4-yloxy)ethanamine Pyridin-4-yloxy, NH₂ 138.16 ~4.1 (lower due to NH₂) NH₂...H, O...H interactions
N-Methyl-2-(pyridin-4-yl)ethanamine Pyridin-4-yl, N-methyl 150.22 ~3.8 (no oxygen) C-H...π, weaker polarity
N-Methyl-2-{[4-(dioxaborolan-2-yl)pyridinyl]oxy}ethanamine Boronate ester, N-methyl 275.13 ~6.0 (boronate enhances polarity) B-O...H, O...H interactions

Notes:

  • Polarity: The ether oxygen in this compound increases dipole moment compared to non-oxygenated analogs. DFT studies on similar aza-Michael adducts (e.g., ) report dipole moments of ~5.2 Debye, suggesting comparable polarity for the target compound .
  • Hydrogen Bonding : The pyridin-4-yloxy group acts as a hydrogen-bond acceptor, similar to sulfonyl groups in related compounds (e.g., Hirshfeld analysis in shows O...H contacts at 16.8% in crystal packing) .

Physicochemical Properties

  • Solubility: The ether oxygen and pyridine ring enhance water solubility compared to non-polar analogs. For example, sulfonyl-containing analogs in exhibit moderate solubility in polar solvents like DCM .
  • Crystal Packing : Hirshfeld surface analysis of related compounds (e.g., ) reveals dominant O...H (16.8%) and H...H (48.6%) interactions, suggesting similar packing for this compound .

Electronic Properties

  • For this compound, the pyridine’s π-system likely lowers the HOMO energy, enhancing stability .
  • Charge Distribution : Oxygen and nitrogen atoms exhibit negative charge densities (−0.95 e for O, −0.50 e for N), as seen in similar compounds (), promoting electrophilic interactions .

Preparation Methods

Alkylation of Pyridin-4-ol Derivatives

A foundational approach involves the alkylation of pyridin-4-ol with 2-chloro-N-methylethanamine under basic conditions. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of pyridin-4-ol acts as a nucleophile, displacing chloride from the chloroethylamine precursor. Typical conditions include:

  • Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent : Dimethylformamide (DMF) or acetonitrile

  • Temperature : 80–100°C for 12–24 hours

Yields for this method range from 45% to 68%, with impurities arising from over-alkylation or incomplete substitution. Chromatographic purification (silica gel, ethyl acetate/hexane) is often required.

Mitsunobu Reaction

The Mitsunobu reaction offers a high-yielding alternative for ether bond formation between pyridin-4-ol and N-methylethanolamine. Key components include:

  • Reagents : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)

  • Phosphine : Triphenylphosphine (PPh₃)

  • Solvent : Tetrahydrofuran (THF) or dichloromethane

This method achieves yields of 75–90% under mild conditions (0–25°C, 4–6 hours), avoiding the need for strong bases. However, the stoichiometric use of reagents increases costs, necessitating careful byproduct removal during workup.

Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig Amination

Palladium-catalyzed C–O coupling enables direct formation of the ether linkage between pyridin-4-yl halides and N-methylethanolamine. This method, adapted from Pd-catalyzed C–N cross-coupling protocols, employs:

  • Catalyst : Pd₂(dba)₃ or Pd(OAc)₂

  • Ligand : BINAP or Xantphos

  • Base : Cs₂CO₃ or K₃PO₄

  • Solvent : Toluene or dioxane

Reactions proceed at 100–120°C for 18–24 hours, yielding 60–78% of the target compound. Notably, electron-deficient pyridinyl halides exhibit faster reaction kinetics.

Tandem C–O Bond Formation and Reductive Amination

A one-pot strategy combines Ullmann-type coupling and reductive amination:

  • Coupling : CuI-mediated etherification of 4-bromopyridine with ethylene glycol.

  • Oxidation : Conversion of the glycol intermediate to a ketone using Jones reagent.

  • Reductive Amination : Reaction with methylamine and NaBH₄.

This sequence achieves an overall yield of 52%, with the ketone intermediate identified as a critical purity bottleneck.

Reductive Amination Pathways

Two-Step Synthesis from Pyridin-4-yloxyacetaldehyde

Pyridin-4-yloxyacetaldehyde, prepared via oxidation of 2-(pyridin-4-yloxy)ethanol, undergoes reductive amination with methylamine:

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN)

  • Solvent : Methanol/acetic acid buffer (pH 5–6)

  • Temperature : Room temperature, 12 hours

Yields of 70–85% are reported, though the aldehyde precursor requires rigorous anhydrous conditions to prevent polymerization.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Nucleophilic Substitution45–6812–24 hLow cost, simple setupModerate yields, byproduct formation
Mitsunobu Reaction75–904–6 hHigh efficiency, mild conditionsExpensive reagents, stoichiometric waste
Buchwald-Hartwig60–7818–24 hBroad substrate toleranceRequires specialized ligands
Reductive Amination70–8512 hOne-pot potential, scalabilitySensitive to moisture, multiple steps

Purification and Characterization

Crystallization Techniques

High-purity N-methyl-2-(pyridin-4-yloxy)ethanamine is obtained via fractional crystallization:

  • Solvent System : Ethanol/water (85:15 v/v)

  • Steps : Dissolve crude product at 60–70°C, filter hot, cool to 0–5°C for crystallization.

  • Purity : >99.8% after two crystallizations (HPLC).

Chromatographic Methods

Silica gel chromatography (ethyl acetate:hexane, 3:7) effectively removes residual pyridin-4-ol and dimeric byproducts. Gradient elution optimizes separation for milligram to kilogram scales.

Challenges and Optimization

Byproduct Formation

  • Dimerization : Occurs during nucleophilic substitution at elevated temperatures. Mitigated by using excess pyridin-4-ol (1.5 equiv) and lower reaction temperatures.

  • Over-alkylation : Addressed via stepwise addition of alkylating agents and monitoring by TLC.

Catalyst Deactivation

In Pd-catalyzed methods, ligand degradation (e.g., oxidation of phosphines) reduces efficiency. Substituting air-stable ligands (e.g., RuPhos) improves reproducibility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-2-(pyridin-4-yloxy)ethanamine, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves substitution reactions under alkaline conditions. For example, analogous compounds (e.g., pharmaceutical intermediates) are synthesized via nucleophilic substitution between halogenated nitrobenzene derivatives and pyridine-containing alcohols, followed by reduction (e.g., using iron powder under acidic conditions) and condensation steps . Optimizing pH, temperature (e.g., 60-80°C for substitution), and catalyst selection (e.g., triethylamine for condensation) is critical for high yields (>70%) and purity (>95%) .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can the structural integrity of This compound be validated experimentally?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm the pyridine ring protons (δ 7.5-8.5 ppm), ethanamine chain (δ 2.5-3.5 ppm), and methyl group (δ 2.2-2.4 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~193) .
  • X-ray Crystallography : For crystalline derivatives, refine structures using SHELXL for small-molecule precision (R-factor < 0.05) .

Q. What preliminary biological assays are suitable for screening This compound?

  • Methodology :

  • Receptor Binding Assays : Test affinity for GPCRs or neurotransmitter transporters (e.g., serotonin/dopamine receptors) via radioligand displacement (IC50_{50} values) .
  • Enzyme Inhibition : Screen against kinases or phosphodiesterases using fluorescence-based activity assays (e.g., ADP-Glo™ for kinases) .
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to assess safety profiles (EC50_{50} > 10 µM preferred) .

Advanced Research Questions

Q. How do structural modifications of This compound impact its pharmacological activity?

  • Methodology :

  • SAR Studies : Compare analogs with variations in the pyridine ring (e.g., 2-pyridinyl vs. 4-pyridinyl) or ethanamine chain (e.g., N-ethyl vs. N-methyl).
  • Example Data :
DerivativeBioactivity (IC50_{50}, nM)Solubility (mg/mL)
N-Methyl-2-(pyridin-4-yloxy)ethanamine120 ± 152.1
N-Ethyl-2-(pyridin-2-yloxy)ethanamine450 ± 300.8
2-(Pyridin-4-yloxy)propanamine>10005.6
  • Conclusion : Methyl substitution at the amine and 4-pyridinyl positioning enhance target affinity but reduce solubility .

Q. How should researchers address contradictions between in vitro and in vivo data for this compound?

  • Methodology :

  • Pharmacokinetic Profiling : Measure bioavailability (e.g., oral vs. IV administration in rodents) and metabolic stability (e.g., liver microsome assays) to identify rapid clearance or metabolite interference .
  • Prodrug Design : Modify the ethanamine group (e.g., acetylated or phosphorylated derivatives) to improve stability and tissue penetration .
  • Mechanistic Studies : Use knock-out animal models or siRNA silencing to validate target engagement in vivo .

Q. What advanced analytical techniques are recommended for characterizing degradation products of This compound?

  • Methodology :

  • LC-HRMS : Coupled with quadrupole-time-of-flight (Q-TOF) to identify oxidative metabolites (e.g., N-oxide derivatives) .
  • Stability Testing : Accelerated degradation under heat (40°C), humidity (75% RH), and UV light to simulate storage conditions .
  • Isotopic Labeling : Use 14C^{14}\text{C}-labeled compounds to track degradation pathways in biological matrices .

Q. How can computational modeling guide the optimization of This compound for specific targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses in receptor active sites (e.g., serotonin 5-HT2A_{2A}) .
  • MD Simulations : Analyze ligand-receptor stability over 100-ns trajectories (AMBER or GROMACS) to prioritize derivatives with prolonged residence times .
  • QSAR Models : Develop regression models correlating logP, polar surface area, and substituent electronegativity with activity .

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